6-Chloro-1-(ethylamino)anthracene-9,10-dione
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Overview
Description
6-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene and its derivatives have been widely studied due to their interesting photophysical, photochemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the substitution of anthraquinone derivatives. One common method is the Friedel-Crafts acylation, followed by chlorination and amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often involves large-scale chemical processes. These processes may include the reduction of anthraquinones using various reagents, followed by specific functional group modifications to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Halogenation and amination are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Chlorine gas and ethylamine are typical reagents for halogenation and amination, respectively.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, such as hydroxyanthracenes and aminoanthracenes .
Scientific Research Applications
6-Chloro-1-(ethylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 6-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes. The compound’s photophysical properties also make it useful in applications such as fluorescence imaging and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits similar photophysical properties and is used in triplet-triplet annihilation upconversion systems.
Anthraquinone: A parent compound for many derivatives, including 6-Chloro-1-(ethylamino)anthracene-9,10-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61100-76-3 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
6-chloro-1-(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)10-7-6-9(17)8-12(10)15(11)19/h3-8,18H,2H2,1H3 |
InChI Key |
WTBCPPZVXKZHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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